molecular formula C7H16O3 B097972 3,3-Diethoxy-1-propanol CAS No. 16777-87-0

3,3-Diethoxy-1-propanol

Cat. No. B097972
CAS RN: 16777-87-0
M. Wt: 148.2 g/mol
InChI Key: ASERXEZXVIJBRO-UHFFFAOYSA-N
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Description

3,3-Diethoxy-1-propanol is a chemical compound that is related to various synthesized compounds and has been studied in different contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. Although the specific compound 3,3-Diethoxy-1-propanol is not directly mentioned in the provided papers, related compounds and their synthesis methods, as well as their reactions and properties, have been discussed.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions. For instance, 3-(Diethoxymethyl)alkanals, which share a similar diethoxy functional group, were synthesized using a copper (II)-catalyzed reaction followed by ring cleavage with concentrated sulfuric acid . Another synthesis method for 1,3-propanediol derivatives, which are structurally related to 3,3-Diethoxy-1-propanol, involved a chemo-enzymatic transformation to produce acyclic nucleotide analogues . Additionally, 3-ethoxy-1-propanol was synthesized from 1,3-propanediol using potassium propoxide .

Molecular Structure Analysis

The molecular structure of compounds similar to 3,3-Diethoxy-1-propanol has been characterized using various spectroscopic techniques. For example, the structure of 1,1-diethoxy-3-(1-naphthoxy)-2-propanol was elucidated using mass spectral and NMR data . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The reactivity of compounds containing ethoxy groups, such as 3-ethoxy-1-propanol, has been studied in the context of atmospheric chemistry. Reactions with Cl atoms, OH, and NO3 radicals were investigated, and the rate coefficients were measured using FTIR and GC-MS . Similarly, the atmospheric degradation of 3-methoxy-1-propanol and 3-methoxy-1-butanol was studied, providing insights into the reaction mechanisms and end-products .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3,3-Diethoxy-1-propanol have been explored. For example, the ultrasonic absorption in aqueous solutions of 3-ethoxy-1-propanol was measured, and the thermodynamic and kinetic parameters were evaluated . The atmospheric implications of these compounds, such as their lifetimes

Scientific Research Applications

Chemical Structure and Properties

  • Chemical Structure Analysis: 3,3-Diethoxy-1-propanol has been studied for its unique chemical properties. For instance, Waagen et al. (1994) explored the solution and crystal structure of stereoisomers of dihydroxyacetone dimers, including 2,5-diethoxy-1,4-dioxane-2,5-dimethanol, which is structurally related to 3,3-Diethoxy-1-propanol (Waagen et al., 1994).

Applications in Nanoparticle Formulation

  • Nanoparticulate Formulation: A novel application of 3,3-Diethoxy-1-propanol is in the synthesis of poly(DL-lactic acid) (PLA) derivatives for nanoparticulate formulation. Sasatsu et al. (2005) demonstrated its use in creating PLA-acetal, a precursor for PLA-aldehyde, which is then used in the preparation of PEG-coated PLA nanoparticles (Sasatsu et al., 2005).

Environmental Chemistry

  • Atmospheric Degradation Study: 3,3-Diethoxy-1-propanol's derivatives, such as 3-ethoxy-1-propanol, have been studied for their atmospheric degradation and reactivity with radicals like Cl, OH, and NO3. This research by Aranda et al. (2021) is crucial in understanding the environmental impact of such compounds (Aranda et al., 2021).

Ecotoxicity and Environmental Safety

  • Ecotoxicity Assessment: Perales et al. (2017) conducted a comparative ecotoxicity study on glycerol-biobased solvents, including derivatives of 3,3-Diethoxy-1-propanol, to assess their environmental effects. This research is significant for evaluating the safety of such chemicals in industrial applications (Perales et al., 2017).

Medical and Biomedical Applications

  • Wound Healing and Skin Regeneration: Chang et al. (2015) reported the use of an injectable aldehyded 1-amino-3,3-diethoxy-propane hyaluronic acid-chitosan hydrogel as a carrier for stem cells, enhancing wound healing and promoting skin regeneration. This application highlights the potential of 3,3-Diethoxy-1-propanol derivatives in medical fields (Chang et al., 2015).

Safety And Hazards

3,3-Diethoxy-1-propanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,3-diethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-3-9-7(5-6-8)10-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASERXEZXVIJBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168369
Record name 3,3-Diethoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diethoxy-1-propanol

CAS RN

16777-87-0
Record name 3,3-Diethoxy-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Diethoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Diethoxy-1-propanol
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Synthesis routes and methods I

Procedure details

A reactor was charged with 30 ml of THF, 0.13 g of 3, 3-diethoxypropanol and 2 ml solution of potassium naphthalene dissolved in tetrahydrofuran in a concentration of 0.5 mol/L-tetrahydrofuran, and the resulting mixture was stirred for three minutes in an argon atmosphere, and, thus, there was formed a potassium derivative (potassium 3, 3-diethoxypropanoxide) of 3, 3-diethoxypropanol.
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
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0.13 g
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reactant
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[Compound]
Name
solution
Quantity
2 mL
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reactant
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Name
potassium naphthalene
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0 (± 1) mol
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Name
Quantity
30 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

THF 20 ml, 3, 3-diethoxypropanol 0.15 g, and a potassium naphthalene 0.5 mol/L-tetrahydrofuran solution 2 ml was added to the reaction container and agitated for 3 minutes in an argon atmosphere; a potassium compound of 3, 3-diethoxypropanol (potassium 3, 3-diethoxypropanoxide) was produced.
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
potassium naphthalene
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2 mL
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Quantity
20 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In the following, tetrahydrofuran (THF) to be used was dehydrated on molecular sieves of 4 angstrom overnight. Inside of a 5 L four-neck flask was substituted with nitrogen gas and 2.2 kg of THF was placed therein, followed by cooling to 10° C. or lower. Then, 50 g of lithium aluminum hydride was placed therein and 250 g of ethyl 3,3-diethoxypropionate was added dropwise so that inner temperature did not exceed 10° C. After completion of the dropwise addition, temperature was elevated to 20° C. and reaction was carried out for 1 hour. After the reaction, 420 g of distilled water was added and the whole was stirred for 2 hours, then filtration was performed through No. 2 filtration paper, and subsequently a cake was washed with 1.1 kg of THF. The filtrate was concentrated at 40° C. to obtain 213 g of crude 3,3-diethoxy-1-propanol (hereinafter 33DEP).
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0 (± 1) mol
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2.2 kg
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50 g
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250 g
Type
reactant
Reaction Step Four
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Quantity
420 g
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
Y Nagasaki, R Ogawa, S Yamamoto, M Kato… - …, 1997 - ACS Publications
Poly(ethylene glycol) (PEG) having a polymerizable methacryloyl group at one end and an aldehyde group at the other end was quantitatively synthesized. Potassium 3,3-diethoxy-1-…
Number of citations: 66 pubs.acs.org
JS Park, Y Akiyama, FM Winnik, K Kataoka - Macromolecules, 2004 - ACS Publications
The synthesis of several end-functionalized poly(2-isopropyl-2-oxazolines) (PiPrOx) has been achieved via cationic ring-opening polymerization of 2-isopropyl-2-oxazoline. Poly(2-…
Number of citations: 189 pubs.acs.org
M Sasatsu, H Onishi, Y Machida - International journal of pharmaceutics, 2005 - Elsevier
A novel poly(dl-lactic acid) (PLA) derivative with a diethoxy propanol ester at the end, named PLA-acetal, was synthesized by ring opening polymerization using dl-lactide and 3,3-…
Number of citations: 35 www.sciencedirect.com
S Firdouse, HF Begum, P Alam - Journal of Drug Delivery and …, 2019 - jddtonline.info
It is more acceptable to believe that natural remedies are safer than synthetic subjects that with fewer side effects. The global market demand was increasing due to fusion of herbs. …
Number of citations: 1 jddtonline.info
ZX Liu, QJ Tian - Zhong yao cai= Zhongyaocai= Journal of Chinese …, 2014 - europepmc.org
OBJECTIVE: To analyze the chemical components of volatile oil from Paris polyphylla by GC-MS, and to investigate their antimicrobial activities. METHODS: The chemical compositions …
Number of citations: 10 europepmc.org
Y Nagasaki, Y Nakashima, R Ogawa… - Journal of …, 1999 - jstage.jst.go.jp
1. Introduction Recently, end-reactive poly (ethylene glycol) s (PEG) have become more and more important in a variety of fields such as biology, biomedical science and surface …
Number of citations: 5 www.jstage.jst.go.jp
M Oishi, S Sasaki, Y Nagasaki, K Kataoka - Biomacromolecules, 2003 - ACS Publications
An oligodeoxynucleotide (ODN) conjugated to poly(ethylene glycol) (PEG) through a pH-responsive ester linkage (PEG−ODN conjugate) was successfully synthesized by the Michael …
Number of citations: 187 pubs.acs.org
Y Yamamoto, Y Nagasaki, Y Kato, Y Sugiyama… - Journal of controlled …, 2001 - Elsevier
Reactive polymeric micelles consisting of an α-acetal-poly(ethylene glycol)–poly(d,l-lactide) block copolymer (acetal-PEG–PDLLA) with a narrow size distribution were prepared in this …
Number of citations: 528 www.sciencedirect.com
HC Brown, J Chen - The Journal of Organic Chemistry, 1981 - ACS Publications
The hydroborationof alkenes containing representative functional groups was examined with 9-borabicyclo [3.3. 1] nonane (9-BBN) in order to extend the hydroboration reaction for the …
Number of citations: 125 pubs.acs.org
L Chen, R Yan, Y Zhao, J Sun, Y Zhang, H Li, D Zhao… - LWT, 2023 - Elsevier
This experiment investigated the dynamic sensory profile and changes in retronasal aroma during the drinking process of baijiu (53%Alcohol by Volume). The Temporal Check-All-That-…
Number of citations: 6 www.sciencedirect.com

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